molecular formula C16H23NO5 B13815333 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine CAS No. 63868-59-7

4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine

Cat. No.: B13815333
CAS No.: 63868-59-7
M. Wt: 309.36 g/mol
InChI Key: CPUGOOUAOPBYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine is an organic compound that belongs to the class of benzoylmorpholines. This compound is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further substituted with methoxy and propoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate. This can be achieved by reacting 3,5-dimethoxy-4-propoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride.

    Coupling with Morpholine: The acyl chloride is then reacted with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxy-4-propoxybenzoic acid.

    Reduction: Formation of 4-(3,5-dimethoxy-4-propoxybenzyl)morpholine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy or propoxy groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 4-(3,5-dimethoxy-4-propoxybenzoyl)morpholine:

This compound is a chemical compound with the molecular formula C16H23NO5C_{16}H_{23}NO_5 . It contains a morpholine ring, which is a valuable heterocycle in drug development for the central nervous system (CNS) due to its balanced lipophilic-hydrophilic properties, reduced pKa value, and flexible conformation . Morpholines can improve blood solubility and brain permeability .

Potential Applications in CNS Drug Development

Morpholine derivatives have several applications in the development of CNS drugs :

  • Enhancing potency through molecular interactions .
  • Acting as a scaffold to direct appendages in the correct position .
  • Modulating pharmacokinetic/pharmacodynamic (PK/PD) properties .

Morpholine rings can engage in hydrogen bonds via the oxygen atom and hydrophobic interactions via the electron-deficient ring . Their flexible conformation allows them to act as scaffolds, directing the placement of other groups . Morpholines can also improve CYP3A4 profiles, bioavailability, and clearance, being easily oxidized into nontoxic derivatives .

Examples of CNS drugs containing morpholine include doxapram, phendimetrazine, moclobemide, reboxetine, and aprepitant, which are used as anxiolytics and/or antidepressants .

Specific Examples of Morpholine-Containing Compounds and Their Applications

  • MR-309 This sigma receptor antagonist contains N-morpholinoethyl and has potential therapeutic applications for spinal cord injury patients with central neuropathic pain by reducing extracellular pain mediators .
  • Aprepitant This morpholine-containing compound is an approved oral drug for chemotherapy-induced nausea and vomiting (CINV). The morpholine ring acts as a scaffold, directing interacting arms to the correct positions .
  • Histamine H3 receptor modulators Several histamine H3 receptor modulators contain a morpholine ring to improve pharmacokinetic properties, especially half-life and distribution in CNS tissues .
  • Selective D3 receptor agonists An N-morpholinopropyl moiety functionalized with an aryl group in the 2-position has been used to develop selective D3 receptor agonists .
  • Nrf2 inhibitors The introduction of a morpholine ring in certain compounds can improve activity and CNS permeability .
  • BACE-1 inhibitors Morpholines can act as molecular scaffolds for the inhibition of BACE-1, providing the flexibility to fit into the enzyme's active site and allowing for Blood Brain Barrier (BBB) entrance .
  • δ-secretase inhibitors Morpholine-containing compounds have been identified as nontoxic and potent δ-secretase inhibitors, reducing tau and APP cleavage in in vivo murine models .

Data Table of Predicted Collision Cross Sections

The predicted collision cross sections for this compound are :

Adductm/zPredicted CCS (Ų)
$$M+H]+310.16490172.1
$$M+Na]+332.14684183.4
$$M+NH4]+327.19144178.0
$$M+K]+348.12078178.4
$$M-H]-308.15034175.2
$$M+Na-2H]-330.13229176.2
$$M]+309.15707174.4
$$M]-309.15817174.4

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethoxybenzoyl)morpholine: Lacks the propoxy group, which may affect its reactivity and biological activity.

    4-(3,5-Dimethoxy-4-ethoxybenzoyl)morpholine: Contains an ethoxy group instead of a propoxy group, leading to differences in physical and chemical properties.

    4-(3,5-Dimethoxy-4-butoxybenzoyl)morpholine: Contains a butoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine is unique due to the presence of the propoxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a morpholine ring substituted with a benzoyl moiety that includes methoxy and propoxy groups. This structural configuration is believed to contribute to its biological activity by enhancing solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it may inhibit squalene synthase, leading to reduced cholesterol synthesis and exhibiting antioxidant properties that prevent LDL oxidation .
  • Cell Proliferation : Preliminary studies indicate that derivatives of morpholine compounds can inhibit tumor cell proliferation through selective transport mechanisms involving folate receptors . This suggests that this compound might also possess similar anticancer properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets:

  • Cholinesterase Inhibition : The compound's structural analogs were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising IC50 values comparable to standard inhibitors like Donepezil .
  • Antioxidant Activity : The antioxidant properties were assessed through various assays, indicating a significant capacity to scavenge free radicals, which is critical in reducing oxidative stress in cells.

In Vivo Studies

Animal models have been utilized to further assess the biological effects:

  • Toxicity Studies : Evaluations demonstrated that at therapeutic doses, this compound exhibited low toxicity, with no adverse effects observed on vital organs in treated animals .
  • Therapeutic Applications : The compound has potential applications in treating metabolic disorders due to its ability to modulate lipid profiles effectively. For example, it has been noted to reduce triglyceride and cholesterol levels significantly .

Comparative Analysis of Biological Activity

CompoundIC50 (µM) AChEIC50 (µM) BuChEAntioxidant ActivityToxicity Level
This compound6.40 ± 1.107.20 ± 2.30HighLow
Standard (Donepezil)33.65 ± 3.5035.80 ± 4.60ModerateModerate

Case Studies

  • Cancer Cell Line Study : A study involving human cancer cell lines demonstrated that morpholine derivatives inhibited cell growth significantly at concentrations lower than those required for standard chemotherapeutics. The mechanism was linked to the inhibition of folate-dependent pathways crucial for nucleotide synthesis .
  • Metabolic Syndrome Model : In a rodent model of metabolic syndrome, administration of the compound led to improved lipid profiles and reduced markers of inflammation, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Properties

CAS No.

63868-59-7

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(3,5-dimethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C16H23NO5/c1-4-7-22-15-13(19-2)10-12(11-14(15)20-3)16(18)17-5-8-21-9-6-17/h10-11H,4-9H2,1-3H3

InChI Key

CPUGOOUAOPBYAV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)C(=O)N2CCOCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.